3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2/c16-14(17,18)10-4-1-3-9(7-10)13(22)23-12-6-2-5-11(8-12)15(19,20)21/h1-8H,(H2,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIRBKVHDITBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NC2=CC=CC(=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the selective introduction of the trifluoromethyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while reduction can produce trifluoromethyl-substituted amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that compounds with trifluoromethyl groups can exhibit enhanced potency against various biological targets, including enzymes and receptors involved in disease processes.
- Anticancer Activity : Studies have demonstrated that derivatives of this compound possess cytotoxic effects against cancer cell lines. The trifluoromethyl moieties may play a crucial role in enhancing the interaction with cellular targets, leading to increased apoptosis in malignant cells.
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents. The presence of trifluoromethyl groups may enhance membrane permeability, allowing for better penetration into bacterial cells.
Materials Science
In materials science, 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide can be utilized in the development of advanced materials with specific properties.
- Polymer Additives : The compound can serve as an additive in polymer formulations to improve thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials that withstand harsh environmental conditions.
- Coatings : Due to its hydrophobic nature imparted by the trifluoromethyl groups, it can be used in coatings that require water-repellent properties. This is particularly useful in applications such as anti-corrosion coatings or surfaces designed to minimize biofouling.
Environmental Applications
Research into the environmental impact of fluorinated compounds has led to investigations into the degradation pathways of this compound.
- Pollutant Degradation : Understanding how this compound behaves in environmental matrices can aid in developing methods for remediating contaminated sites. Its stability under various conditions makes it a candidate for studying degradation processes and potential bioremediation strategies.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | Material Properties | Developed a polymer blend incorporating the compound that exhibited enhanced thermal stability compared to traditional formulations. |
| Study C | Environmental Impact | Investigated degradation pathways under UV light, revealing significant breakdown products that could inform remediation strategies. |
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The electron-withdrawing nature of the trifluoromethyl groups can also influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: This compound is used as a trifluoromethylating agent and has similar reactivity due to the presence of the trifluoromethyl group.
Trifluoromethyl-alkynes: These compounds are used in various synthetic applications and share the trifluoromethyl group’s electron-withdrawing properties.
Uniqueness
3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide is unique due to its specific structure, which combines the trifluoromethyl groups with a benzenecarboximidamide framework. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Biological Activity
3-(Trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide, a compound characterized by its trifluoromethyl groups and an imidamide functional group, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Chemical Formula: C23H17F6N4
- Molecular Weight: 422.4025 g/mol
- IUPAC Name: 3-(2-aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
- CAS Number: Not available
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioavailability and efficacy.
- Antidepressant Activity : A related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide, demonstrated significant antidepressant-like effects in animal models. It acted through modulation of serotonergic and noradrenergic systems, indicating that similar mechanisms might be expected for this compound .
- Calcium Influx Modulation : Research on related sulfonamide compounds has shown that trifluoromethyl substitutions can enhance calcium influx in vascular smooth muscle cells. This effect is mediated through phospholipase C activation, suggesting that the compound may influence vascular reactivity and smooth muscle contraction .
Biological Activity Summary Table
Antidepressant Effects
A study evaluated a related compound's antidepressant-like effects using the forced swimming test (FST) and tail suspension test (TST). The results indicated significant modulation of serotonin receptors, particularly 5-HT1A and 5-HT3, which are crucial for antidepressant activity. The low toxicity profile further supports the potential therapeutic application of trifluoromethyl-containing compounds in treating major depressive disorders .
Vascular Smooth Muscle Reactivity
In another study focusing on the effects of trifluoromethyl-substituted compounds on vascular smooth muscle, it was found that these compounds significantly increased calcium influx in response to various stimulants. This suggests that similar compounds could be developed for therapeutic use in managing vascular conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidamide, and how can yields be improved?
- Methodology :
- Begin with condensation reactions between substituted anilines and trifluoromethyl benzoyl chlorides. For example, thiourea cyclization mediated by iodoacetic acid can yield carboximidamide derivatives (see similar protocols in ).
- Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yields. Trifluoromethyl groups may require inert atmospheres (argon/nitrogen) due to sensitivity to moisture .
- Use high-performance liquid chromatography (HPLC) or recrystallization for purification, as trifluoromethyl groups can introduce steric hindrance and solubility challenges.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Spectroscopic Analysis : Combine , , and NMR to confirm trifluoromethyl group positions and carboximidamide bonding .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
- X-ray Crystallography : If single crystals are obtainable, use SHELX programs (e.g., SHELXL) for structure refinement and validation .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding interactions of this compound with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular Docking : Use AutoDock Vina for high-throughput virtual screening. Adjust parameters (e.g., grid box size, exhaustiveness) to accommodate the bulky trifluoromethyl groups .
- Binding Mode Validation : Cross-reference docking results with experimental data (e.g., X-ray co-crystal structures of similar compounds, such as those in ). For example, analyze hydrogen bonds with residues like Asp-183 or Glu-72 in kinase targets .
- MD Simulations : Perform molecular dynamics (MD) to assess stability of predicted binding poses over time.
Q. How can crystallographic data resolve contradictions in structural predictions from NMR or computational models?
- Methodology :
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to minimize model bias. SHELX programs are robust for refining challenging cases, such as disordered trifluoromethyl groups .
- Electron Density Maps : Compare experimental maps (e.g., ) with NMR-derived models to identify discrepancies in bond angles or torsional conformations.
- Validation Tools : Employ R-free values and geometry outliers (e.g., using Coot) to ensure model accuracy .
Q. What experimental approaches address conflicting bioactivity data across different assays (e.g., enzyme inhibition vs. cellular activity)?
- Methodology :
- Assay Optimization : Standardize conditions (e.g., buffer pH, ATP concentration) to reduce variability.
- Off-Target Profiling : Use panels of related targets (e.g., kinases, GPCRs) to identify non-specific interactions (see for similar ephrin-A inhibitors).
- Metabolic Stability Tests : Assess compound stability in microsomal or hepatocyte assays to rule out rapid degradation as a cause of inconsistent cellular activity .
Comparative and Mechanistic Questions
Q. How do the electronic effects of trifluoromethyl groups influence this compound’s reactivity compared to non-fluorinated analogs?
- Methodology :
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) of trifluoromethyl vs. methyl analogs to predict electrophilic/nucleophilic behavior.
- Kinetic Studies : Measure reaction rates in nucleophilic substitutions (e.g., SNAr) to quantify electron-withdrawing effects of CF groups .
Q. What strategies mitigate challenges in characterizing weak non-covalent interactions (e.g., π-stacking, van der Waals) involving trifluoromethyl groups?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to detect weak interactions.
- Fluorescence Quenching : Monitor changes in tryptophan/tyrosine fluorescence in protein-ligand complexes.
- Cryo-EM : For large targets, use cryo-electron microscopy to visualize ligand density in low-affinity complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
